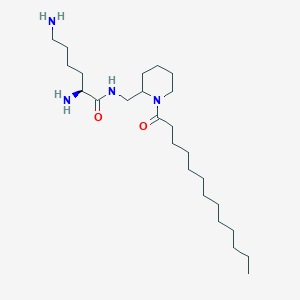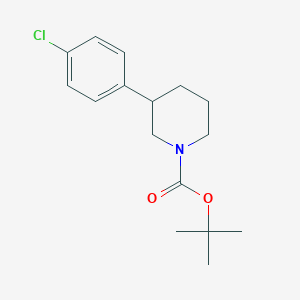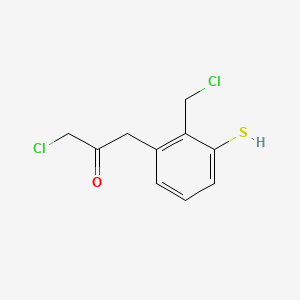
4-Chloro-2-iodo-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClI It is a biphenyl derivative where one benzene ring is substituted with a chlorine atom at the 4-position and the other benzene ring is substituted with an iodine atom at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-iodo-1,1’-biphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For example, 4-chlorophenylboronic acid can be coupled with 2-iodobenzene under these conditions to yield 4-Chloro-2-iodo-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 4-Chloro-2-iodo-1,1’-biphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and bases, as well as controlled reaction temperatures, are crucial for the successful industrial synthesis of this compound .
化学反应分析
Types of Reactions
4-Chloro-2-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions similar to those of benzene.
Cross-Coupling Reactions: The presence of halogen atoms (chlorine and iodine) makes it suitable for cross-coupling reactions such as Suzuki-Miyaura and Stille coupling.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and arylboronic acid.
Stille Coupling: Palladium catalyst, organotin reagent, and base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with different arylboronic acids can yield various biphenyl derivatives .
科学研究应用
4-Chloro-2-iodo-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 4-Chloro-2-iodo-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
相似化合物的比较
Similar Compounds
- 4-Chloro-4’-iodo-1,1’-biphenyl
- 2-Iodobiphenyl
- 4-Chlorobiphenyl
Uniqueness
4-Chloro-2-iodo-1,1’-biphenyl is unique due to the specific positions of the chlorine and iodine substituents on the biphenyl structure.
属性
分子式 |
C12H8ClI |
|---|---|
分子量 |
314.55 g/mol |
IUPAC 名称 |
4-chloro-2-iodo-1-phenylbenzene |
InChI |
InChI=1S/C12H8ClI/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
CDQOJXHQRANHLV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















